1-(1-Adamantyl)-2,2-difluoroethanamine;hydrochloride
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Overview
Description
1-(1-Adamantyl)-2,2-difluoroethanamine;hydrochloride is a compound that features an adamantane core structure, which is known for its rigidity and stability The adamantane framework is a tricyclic structure that resembles the diamond lattice, making it a unique and robust scaffold for various chemical modifications
Preparation Methods
The synthesis of 1-(1-Adamantyl)-2,2-difluoroethanamine;hydrochloride typically involves multiple steps, starting with the functionalization of the adamantane core. One common method includes the radical functionalization of adamantane derivatives, which can be achieved through carbocation or radical intermediates Industrial production methods often involve the use of robust catalysts and optimized reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
1-(1-Adamantyl)-2,2-difluoroethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The adamantane core can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Adamantyl)-2,2-difluoroethanamine;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Adamantyl)-2,2-difluoroethanamine;hydrochloride involves its interaction with specific molecular targets. The adamantane core provides a rigid scaffold that can interact with various biological molecules, while the difluoroethanamine group can form hydrogen bonds and electrostatic interactions with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(1-Adamantyl)-2,2-difluoroethanamine;hydrochloride can be compared with other adamantane derivatives such as amantadine and memantine. . Similar compounds include:
Amantadine: Known for its antiviral and antiparkinsonian effects.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent with a similar structure.
Properties
IUPAC Name |
1-(1-adamantyl)-2,2-difluoroethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2N.ClH/c13-11(14)10(15)12-4-7-1-8(5-12)3-9(2-7)6-12;/h7-11H,1-6,15H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAMWICKOKGIEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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